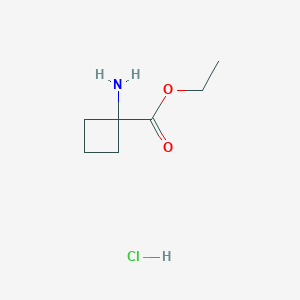

Ethyl 1-aminocyclobutanecarboxylate hydrochloride

Description

The exact mass of the compound Ethyl 1-aminocyclobutanecarboxylate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 1-aminocyclobutanecarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-aminocyclobutanecarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-aminocyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-2-10-6(9)7(8)4-3-5-7;/h2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAYWFFKRVMVBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584423 | |

| Record name | Ethyl 1-aminocyclobutane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145143-60-8 | |

| Record name | Ethyl 1-aminocyclobutane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-aminocyclobutane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Whitepaper: Comprehensive Structure Elucidation of Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The unambiguous determination of a molecule's structure is a cornerstone of chemical research and a non-negotiable requirement in pharmaceutical development. Ethyl 1-aminocyclobutanecarboxylate hydrochloride, a key building block in the synthesis of novel therapeutic agents, presents a unique analytical challenge due to its compact, strained cyclobutane ring and multiple functional groups. This guide provides a comprehensive, multi-technique strategy for the complete structure elucidation and characterization of this compound, framed within the rigorous context of regulatory compliance. We will progress from foundational analysis to definitive three-dimensional confirmation, explaining the causal logic behind each experimental choice and demonstrating how a self-validating system of analysis provides incontrovertible proof of structure.

Foundational Analysis: Confirming the Molecular Blueprint

Before delving into the intricacies of atomic connectivity, the first principle is to establish the fundamental molecular formula. This initial phase provides the elemental building blocks and the precise molecular weight, which serve as the foundational constraints for all subsequent spectroscopic analysis.

Elemental Analysis

The journey begins with Elemental Analysis (EA) to determine the mass percentages of Carbon, Hydrogen, Nitrogen, and Chlorine. For a compound with the proposed formula C₇H₁₃NO₂·HCl, the expected elemental composition is the benchmark against which the sample is tested.

Table 1: Theoretical vs. Experimental Elemental Composition

| Element | Theoretical % | Experimental % (Typical) |

|---|---|---|

| Carbon (C) | 46.80% | 46.85% ± 0.1% |

| Hydrogen (H) | 7.86% | 7.90% ± 0.1% |

| Nitrogen (N) | 7.80% | 7.78% ± 0.1% |

| Chlorine (Cl) | 19.74% | 19.69% ± 0.1% |

| Oxygen (O)* | 17.81% | - |

*Oxygen is typically determined by difference.

A close correlation between theoretical and experimental values provides the first piece of evidence for the empirical formula, C₇H₁₄ClNO₂.

High-Resolution Mass Spectrometry (HRMS)

While EA provides the ratio of elements, HRMS provides the exact molecular mass of the parent molecule, allowing for the unequivocal determination of the molecular formula. Using a technique like Electrospray Ionization (ESI) in positive ion mode is ideal for this hydrochloride salt. The molecule will be detected as the protonated free base, [C₇H₁₃NO₂ + H]⁺.

Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

-

Instrument: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Data Acquisition: Acquire the full scan mass spectrum. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).

-

Analysis: Identify the monoisotopic mass for the protonated molecule [M+H]⁺.

The expected exact mass for [C₇H₁₄NO₂]⁺ is 144.10192 Da.[1] An experimental result within a few parts per million (ppm) of this value confirms the molecular formula C₇H₁₃NO₂, providing a critical anchor for the subsequent spectroscopic analyses. The presence of the chlorine atom can be inferred from the isotopic pattern if a chloride adduct ion, such as {[M]Cl₂}⁺, is observed.[2]

Mapping Functional Groups: The Infrared Signature

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For Ethyl 1-aminocyclobutanecarboxylate hydrochloride, the spectrum is expected to show characteristic absorption bands for the ammonium, ester, and alkyl functionalities. The protonation of the amino group significantly influences the spectrum.[3][4]

Table 2: Key FTIR Absorption Bands for Ethyl 1-Aminocyclobutanecarboxylate HCl

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3200-2800 (broad) | N⁺-H stretch | Primary Ammonium (R-NH₃⁺) | The broad, strong absorption is characteristic of the stretching vibrations of the ammonium salt.[5] |

| ~1740 (strong) | C=O stretch | Ester | The strong, sharp peak indicates the presence of a saturated ester carbonyl group. |

| ~1200 (strong) | C-O stretch | Ester | Corresponds to the stretching of the C-O single bond of the ester. |

| 2900-3000 | C-H stretch | Alkyl (sp³) | Represents the C-H bonds of the cyclobutane and ethyl groups. |

The absence of a primary amine N-H stretch (typically two sharp bands around 3300-3500 cm⁻¹) and the presence of the broad ammonium band are key indicators that the compound exists as a hydrochloride salt.

Assembling the Structure: Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required to piece together the atomic connectivity.

¹H and ¹³C NMR: Identifying the Pieces

-

¹H NMR: The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. The ethyl group will present as a characteristic quartet (~4.2 ppm) and a triplet (~1.3 ppm). The cyclobutane protons are more complex due to the ring's puckered conformation and will likely appear as overlapping multiplets between 2.0 and 2.8 ppm.[6][7] The ammonium protons (NH₃⁺) may appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show seven distinct carbon signals, corresponding to each carbon atom in the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₂- (Ethyl) | ~4.2 (q) | ~62 |

| -CH₃ (Ethyl) | ~1.3 (t) | ~14 |

| -C(NH₃⁺)- (Quaternary) | - | ~60 |

| -C=O (Ester) | - | ~172 |

| -CH₂- (Cyclobutane, C2/C4) | ~2.5-2.8 (m) | ~32 |

| -CH₂- (Cyclobutane, C3) | ~2.0-2.3 (m) | ~15 |

| -NH₃⁺ | ~8.5 (br s) | - |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

2D NMR: Connecting the Pieces

While 1D NMR identifies the fragments, 2D NMR experiments establish their connectivity.

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings. A key correlation will be observed between the ethyl quartet and triplet. It will also show correlations among the complex cyclobutane protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This allows for unambiguous assignment of the ¹³C signals for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing us to connect the isolated spin systems.

Key Expected HMBC Correlations:

-

The protons of the ethyl CH₂ group will show a correlation to the ester C=O carbon.

-

The protons of the ethyl CH₂ group will also correlate to the quaternary C(NH₃⁺) carbon.

-

The cyclobutane protons will show correlations to the quaternary C(NH₃⁺) carbon and the ester C=O carbon.

These correlations unequivocally link the ethyl group to the ester, which is in turn attached to the quaternary carbon of the cyclobutane ring.

Caption: Key HMBC correlations confirming the molecular backbone.

The Definitive Answer: Single Crystal X-Ray Crystallography

While the combined spectroscopic data provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[8][9] This technique determines the precise three-dimensional arrangement of every atom in the crystal lattice, confirming not only the connectivity but also the stereochemistry and solid-state conformation.[10][11][12]

Protocol: Single Crystal X-Ray Crystallography

-

Crystal Growth: Grow single crystals suitable for diffraction (typically >20 µm in all dimensions).[8] This is often achieved by slow evaporation of a solvent (e.g., ethanol/ether) from a concentrated solution of the compound.

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at low temperatures (~100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

The resulting crystal structure will provide precise bond lengths, bond angles, and torsional angles, leaving no ambiguity about the molecular structure.

Ensuring Quality and Compliance: A Regulatory Perspective

In the context of drug development, the structure elucidation package is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of an Investigational New Drug (IND) application or a New Drug Application (NDA).[13][14] Regulatory bodies like the FDA require a comprehensive characterization of the drug substance to ensure its identity, purity, and quality.[15][16]

The orthogonal analytical techniques described herein form a self-validating system that meets these rigorous standards.

Caption: Integrated workflow for structure elucidation and regulatory filing.

This multi-faceted approach ensures that the molecular structure is not merely proposed but proven. Each technique provides a layer of evidence that corroborates the others, culminating in a data package that is scientifically sound and regulatorily compliant. This rigorous characterization is fundamental to ensuring the safety and efficacy of any potential drug candidate derived from this important chemical building block.

References

-

Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]

-

Small molecule crystallography. Excillum. [Link]

-

X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

-

A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 386203. PubChem. [Link]

-

NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega - ACS Publications. [Link]

-

cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

-

ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. [Link]

-

Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. PubMed. [Link]

-

Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. [Link]

-

Guidance for Industry #169 - Drug Substance. FDA. [Link]

-

NMR Spectroscopy of Cyclobutanes. Request PDF - ResearchGate. [Link]

-

FTIR spectra of the pure commercial L-cysteine hydrochloride monohydrate and nanopowder samples. ResearchGate. [Link]

-

ETHYL 1-AMINOCYCLOPENTANECARBOXYLATE. precisionFDA. [Link]

-

Ethyl 1-aminocyclopropanecarboxylate hydrochloride (C6H11NO2). PubChemLite. [Link]

-

Chemistry, Manufacturing, and Controls; Requirements for Early Clinical Development. FDA. [Link]

-

FDA-NIH 2024 | D1S04 - Chemistry, Manufacturing and Controls: Regulatory Considerations and Resource. YouTube. [Link]

-

Ethyl 1-aminocyclobutane-1-carboxylate hydrochloride (C7H13NO2). PubChemLite. [Link]

-

Hydration of amino acids: FTIR spectra and molecular dynamics studies. PubMed. [Link]

-

FTIR Spectroscopy Identification question between Free Amino Acid forms and HCL forms. Reddit. [Link]

-

Practical considerations for amino acid isotope analysis. Alexandra A Phillips. [Link]

-

The Infrared Spectra of Some Amino Acids. Journal of the American Chemical Society. [Link]

- CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

-

Analytical methods for amino acid determination in organisms. Semantic Scholar. [Link]

-

Amino Acid Analysis Overview. Bio-Synthesis Inc. [Link]

-

1,1-Cyclobutanedicarboxylic acid. Organic Syntheses Procedure. [Link]

-

Is it possible to detect a salt (Cl-) salt with mass spectroscopy?. Reddit. [Link]

-

IR - Sadtler Amino Acids & Peptides. Wiley - Spectral Databases. [Link]

-

Ethyl 1-hydroxycyclohexanecarboxylate | C9H16O3 | CID 222089. PubChem - NIH. [Link]

-

Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode. NIH. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

-

N-ethylbutan-1-amine;hydrochloride | C6H16ClN | CID 44203185. PubChem. [Link]

-

PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

-

1-Aminocyclopropanecarboxylic Acid Ethyl Ester Hydrochloride. PubChem - NIH. [Link]

Sources

- 1. PubChemLite - Ethyl 1-aminocyclobutane-1-carboxylate hydrochloride (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 2. reddit.com [reddit.com]

- 3. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 9. rigaku.com [rigaku.com]

- 10. excillum.com [excillum.com]

- 11. azolifesciences.com [azolifesciences.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. fda.gov [fda.gov]

- 14. youtube.com [youtube.com]

- 15. seed.nih.gov [seed.nih.gov]

- 16. fda.gov [fda.gov]

The Synthesis of Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride: A Mechanistic and Methodological Guide

Abstract

Ethyl 1-aminocyclobutanecarboxylate hydrochloride is a crucial building block in medicinal chemistry, valued for its role in introducing conformationally constrained cyclobutane scaffolds into pharmacologically active molecules. This guide provides an in-depth technical overview of the primary synthetic pathways to this compound. We will dissect the underlying mechanisms of key chemical transformations, offer detailed experimental protocols, and present a comparative analysis of the prevalent methodologies. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the synthesis of this important intermediate.

Introduction: The Significance of the Cyclobutane Moiety in Drug Design

The incorporation of small, strained ring systems into drug candidates is a widely employed strategy to modulate their physicochemical and pharmacological properties. The cyclobutane ring, in particular, offers a unique conformational rigidity that can pre-organize a molecule for optimal interaction with its biological target. This often leads to enhanced potency, selectivity, and improved metabolic stability. Ethyl 1-aminocyclobutanecarboxylate hydrochloride serves as a versatile precursor for a variety of these modified amino acids, making its efficient and scalable synthesis a topic of considerable interest.

Prevalent Synthetic Strategies

Two principal retrosynthetic approaches dominate the synthesis of ethyl 1-aminocyclobutanecarboxylate hydrochloride. The first involves the direct introduction of the amino group onto a pre-formed cyclobutane ring. The second, a more convergent approach, starts with the parent 1-aminocyclobutanecarboxylic acid, which is then esterified. A third, more fundamental, but less common approach for this specific target, involves the construction of the cyclobutane ring itself.

Pathway I: Nucleophilic Substitution on a Pre-functionalized Cyclobutane

This pathway is characterized by the formation of the C-N bond at a late stage of the synthesis. A common iteration of this approach begins with ethyl 1-bromocyclobutanecarboxylate.

Reaction Scheme

The overall transformation can be depicted as follows:

Caption: Pathway I: Synthesis via nucleophilic substitution.

Mechanistic Dissection

Step 1: Azide Introduction via S_N2 Reaction

The synthesis commences with the displacement of the bromide ion by an azide nucleophile. This reaction proceeds via a classical S_N2 mechanism.[1][2] The azide ion (N₃⁻) acts as a potent nucleophile, attacking the electrophilic carbon atom bonded to the bromine.[3] The reaction occurs in a single, concerted step where the C-N bond forms as the C-Br bond breaks.[4] A polar aprotic solvent such as dimethyl sulfoxide (DMSO) is ideal for this transformation as it solvates the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic.[5]

Caption: S_N2 displacement of bromide by azide.

Step 2: Reduction of the Azide

The resulting ethyl 1-azidocyclobutanecarboxylate is then reduced to the corresponding amine. Catalytic hydrogenation is the most common and efficient method for this transformation. The reaction is typically carried out using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. The azide is reduced to the primary amine, liberating nitrogen gas as a byproduct.

Step 3: Salt Formation

Finally, the free base of ethyl 1-aminocyclobutanecarboxylate is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as diethyl ether or methanol. This is an acid-base reaction that protonates the amino group, rendering the compound as a stable, crystalline solid that is easier to handle and purify.

Experimental Protocol

Materials:

-

Ethyl 1-bromocyclobutanecarboxylate

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Palladium on carbon (10 wt. %)

-

Methanol

-

Hydrochloric acid (2.0 M in diethyl ether)

-

Diethyl ether

-

Brine solution

-

Anhydrous sodium sulfate

-

Diatomaceous earth

Procedure:

-

Azide Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve sodium azide (1.2 equivalents) in anhydrous DMSO. To this solution, add ethyl 1-bromocyclobutanecarboxylate (1.0 equivalent) via syringe. Heat the reaction mixture to 40-50 °C and stir for 6-8 hours. Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 1-azidocyclobutanecarboxylate.[6]

-

Azide Reduction: Dissolve the crude ethyl 1-azidocyclobutanecarboxylate in methanol in a flask suitable for hydrogenation. Carefully add 10% Pd/C catalyst (approx. 10 mol %). Secure the flask to a hydrogenation apparatus and purge the system with hydrogen gas. Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr shaker) for 3-5 hours. Monitor the reaction by TLC or LC-MS.

-

Salt Formation and Isolation: Upon completion of the reduction, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with methanol. To the combined filtrate, add a 2.0 M solution of HCl in diethyl ether until the solution is acidic. Remove the solvent under reduced pressure to yield Ethyl 1-aminocyclobutanecarboxylate hydrochloride as a solid.[6]

Pathway II: Esterification of 1-Aminocyclobutanecarboxylic Acid

This pathway begins with the commercially available or synthetically prepared 1-aminocyclobutanecarboxylic acid. The key steps involve protection of the amino group, esterification of the carboxylic acid, and subsequent deprotection.

Reaction Scheme

The general sequence for this pathway is as follows:

Caption: Pathway II: Synthesis via esterification of the amino acid.

Mechanistic Dissection

Step 1: Amine Protection with Di-tert-butyl dicarbonate (Boc₂O)

To prevent the amino group from interfering with the subsequent esterification, it is first protected. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under various conditions and its facile removal under acidic conditions. The protection is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as sodium hydroxide or triethylamine.[7][8] The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.[9][10] This leads to the formation of a carbamate and the release of tert-butanol and carbon dioxide.[11]

Caption: Pathway III: Synthesis via ring construction.

This pathway ultimately leads to an intermediate of Pathway I, but it is valuable for its foundational approach to the cyclobutane core. The initial step is a double alkylation of diethyl malonate with 1,3-dibromopropane in the presence of a strong base like sodium ethoxide to form diethyl 1,1-cyclobutanedicarboxylate. [12][13]Subsequent hydrolysis and decarboxylation would lead to cyclobutanecarboxylic acid. [14]Further functionalization would be required to introduce the amino and ester groups.

Comparative Analysis of Synthetic Routes

| Parameter | Pathway I: Nucleophilic Substitution | Pathway II: Esterification of Amino Acid | Pathway III: Ring Construction |

| Starting Materials | Ethyl 1-bromocyclobutanecarboxylate, Sodium azide | 1-Aminocyclobutanecarboxylic acid, (Boc)₂O | Diethyl malonate, 1,3-Dibromopropane |

| Number of Steps | 3 | 3-4 | Multiple steps to reach key intermediates |

| Key Transformations | S_N2 reaction, Azide reduction | Amine protection, Esterification, Deprotection | Malonic ester synthesis, Decarboxylation |

| Advantages | Direct, potentially high-yielding | Utilizes a readily available starting material | Fundamental approach, good for analogue synthesis |

| Disadvantages | Use of hazardous sodium azide | Requires protection/deprotection steps | Longer overall sequence, potentially lower overall yield |

| Scalability | Good, but requires handling of azides | Generally good and scalable | Less efficient for the specific target molecule |

Conclusion

The synthesis of Ethyl 1-aminocyclobutanecarboxylate hydrochloride can be effectively achieved through several synthetic routes. The choice of a particular pathway is often dictated by the availability of starting materials, scalability requirements, and safety considerations, particularly concerning the use of azides. Both the nucleophilic substitution and the esterification of the parent amino acid represent robust and reliable methods. A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential synthetic challenges. This guide provides the foundational knowledge for researchers to confidently approach the synthesis of this valuable chemical building block.

References

-

Boc Protection Mechanism (Boc2O). Common Organic Chemistry.

-

Understanding Boc protection and deprotection in peptide synthesis. Benchchem.

-

Reactions of Amino Acids: Esterification. Pearson.

-

BOC Protection and Deprotection. J&K Scientific LLC.

-

Boc Deprotection Mechanism - TFA. Common Organic Chemistry.

-

The Chemistry of the Boc Protecting Group. Benchchem.

-

Boc Deprotection Mechanism | Organic Chemistry. YouTube.

-

Amine Protection and Deprotection. Master Organic Chemistry.

-

Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. NINGBO INNO PHARMCHEM CO.,LTD.

-

Boc Protecting Group for Amines. Chemistry Steps.

-

SN2 reaction. Wikipedia.

-

Dual protection of amino functions involving Boc. RSC Advances.

-

SN2 Displacement at Tertiary Carbon. ResearchGate.

-

Fischer esterification reaction. BYJU'S.

-

Fischer Esterification. Chemistry Steps.

-

The SN2 Reaction Mechanism. Master Organic Chemistry.

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

-

Fischer Esterification. Organic Chemistry Portal.

-

SN2 Substitution Reactions and Alkyl Moiety. Chemistry LibreTexts.

-

The SN2 Reaction Mechanism. Chemistry Steps.

-

How to Prepare ETHYL 1-AMINO-1-CYCLOBUTANECARBOXYLATE &? - FAQ. Guidechem.

-

1,1-CYCLOBUTANEDICARBOXYLIC ACID. Organic Syntheses Procedure.

-

How amino acid synthesis from diethyl malonate? Quora.

-

Diethyl 1,1-cyclobutanedicarboxylate synthesis. ChemicalBook.

-

DIETHYL 1,1-CYCLOBUTANEDICARBOXYLATE. Organic Syntheses Procedure.

-

1-ETHYL-3-(3-DIMETHYLAMINO)PROPYLCARBODIIMIDE HYDROCHLORIDE AND METHIODIDE. Organic Syntheses Procedure.

-

Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. University of Calgary.

Sources

- 1. SN2 reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. SN2 Reaction Mechanism [chemistrysteps.com]

- 6. Page loading... [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 14. uobabylon.edu.iq [uobabylon.edu.iq]

Physical and chemical characteristics of Ethyl 1-aminocyclobutanecarboxylate HCl

An In-Depth Technical Guide to Ethyl 1-aminocyclobutanecarboxylate HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-aminocyclobutanecarboxylate hydrochloride is a non-proteinogenic amino acid ester that serves as a vital building block in modern medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold offers a unique three-dimensional geometry, making it a valuable component for designing novel therapeutic agents with improved pharmacological profiles. As a hydrochloride salt, the compound exhibits enhanced stability and handling characteristics compared to its free base form, a critical consideration for synthesis and formulation.

This guide provides a comprehensive overview of the core physical and chemical characteristics of Ethyl 1-aminocyclobutanecarboxylate HCl. It delves into its structural properties, reactivity, and stability, offering field-proven insights into its application. The protocols described herein are designed as self-validating systems, emphasizing the causal relationships behind experimental choices to ensure reproducibility and success in a research and development setting.

Chemical Identity and Structure

Precise identification is the cornerstone of chemical research. The fundamental identifiers for Ethyl 1-aminocyclobutanecarboxylate HCl are summarized below.

| Identifier | Value | Source |

| CAS Number | 145143-60-8 | [1] |

| Molecular Formula | C₇H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 179.64 g/mol | [1][2] |

| Synonyms | 1-Amino-cyclobutanecarboxylic acid ethyl ester hydrochloride, Ethyl 1-amino-1-cyclobutanecarboxylate monohydrochloride | [1] |

The molecule's structure consists of a central cyclobutane ring, substituted at the C1 position with both an amino group (protonated as an ammonium chloride) and an ethyl carboxylate group. This arrangement provides a chiral center and a rigid framework for synthetic elaboration.

Caption: Chemical structure of Ethyl 1-aminocyclobutanecarboxylate HCl.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application parameters. The hydrochloride salt form significantly influences these characteristics, particularly solubility.

| Property | Value | Source |

| Appearance | White to off-white powder | Inferred from similar compounds |

| Boiling Point | 226.7 °C at 760 mmHg | [1] |

| Flash Point | 90.9 °C | [1] |

| Solubility | The hydrochloride salt form renders the compound significantly more soluble in water and other polar protic solvents compared to its free amine base.[3] | General chemical principle |

Chemical Reactivity and Stability

Expertise & Experience Insight: The reactivity of Ethyl 1-aminocyclobutanecarboxylate HCl is governed by its three primary components: the protonated amine, the ethyl ester, and the cyclobutane ring. Understanding the interplay between these groups is crucial for successful synthetic design.

-

Amine Group: The amino group exists as an ammonium salt. This protects it from oxidation and makes it non-nucleophilic. To engage this group in reactions such as amide bond formation, it must first be deprotonated (neutralized) using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[4] This in-situ generation of the free amine is a standard and critical step in peptide coupling protocols.

-

Ester Group: The ethyl ester is susceptible to hydrolysis under strong acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is typically slow at neutral pH but can be a consideration in prolonged reactions at extreme pH values.

-

Stability and Storage: The compound is chemically stable under standard room temperature conditions. However, like many amine salts, it can be hygroscopic. It is best stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent moisture absorption and potential degradation. It should be kept away from strong oxidizing agents.

Synthesis and Manufacturing

A common and reliable method for synthesizing amino acid ester hydrochlorides is through the Fischer esterification of the parent amino acid.

Caption: A generalized workflow for Fischer esterification synthesis.

This process involves refluxing the starting amino acid in ethanol saturated with dry hydrogen chloride gas.[4] The ethanol acts as both the solvent and the reactant, while HCl serves as the catalyst for esterification and ensures the final product is isolated as the stable hydrochloride salt.

Applications in Drug Development

Ethyl 1-aminocyclobutanecarboxylate HCl is not merely a reagent but a strategic design element in drug discovery.

-

Scaffold Rigidity: The cyclobutane ring introduces conformational rigidity into a molecule. This can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.

-

Peptide Mimetics: As an unnatural amino acid, it is used in peptide synthesis to create analogues of natural peptides with enhanced stability against enzymatic degradation, a common challenge in peptide-based drug development.

-

Novel Chemical Space: It serves as a starting point for synthesizing more complex molecules, allowing researchers to explore novel chemical space and develop intellectual property.[5]

Experimental Protocols: A Self-Validating Approach

Trustworthiness through Causality: The following protocols are presented not just as steps, but as logical systems where each action has a clear, scientific justification.

Protocol 1: Quality Control via High-Performance Liquid Chromatography (HPLC)

Objective: To verify the purity of Ethyl 1-aminocyclobutanecarboxylate HCl. The choice of an acidic mobile phase ensures the amine remains protonated and positively charged, leading to sharp, symmetrical peaks on a C18 column.

Methodology:

-

Standard Preparation: Accurately weigh approximately 10 mg of the analytical standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase to create a standard solution of ~100 µg/mL.[6]

-

Sample Preparation: Prepare the sample solution identically to the standard, using the material to be tested.

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., a 25:75 v/v ratio).[7] The acidic aqueous component ensures the analyte is in its ionic form.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 210 nm (as the molecule lacks a strong chromophore).

-

Column Temperature: 30 °C

-

-

Analysis: Inject the standard and sample solutions. The purity is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks, expressed as a percentage.

Protocol 2: Amide Coupling Reaction with a Carboxylic Acid

Objective: To demonstrate the use of Ethyl 1-aminocyclobutanecarboxylate HCl in a standard amide bond formation, a cornerstone reaction in pharmaceutical synthesis.[8]

Workflow Logic:

Caption: Logical workflow for a typical amide coupling reaction.

Methodology:

-

Reactant Preparation: In a dry, inert-atmosphere flask, dissolve the carboxylic acid (1.0 eq) and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl, 1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).[8] Stir for 20 minutes at 0 °C to form the activated ester intermediate.

-

Amine Preparation: In a separate flask, suspend Ethyl 1-aminocyclobutanecarboxylate HCl (1.0 eq) in the same anhydrous solvent.

-

Neutralization: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq), dropwise to the suspension at 0 °C.[4] Stir for 15-20 minutes. This deprotonates the ammonium salt to generate the free, nucleophilic amine in situ.

-

Coupling: Transfer the solution containing the free amine to the flask containing the activated ester at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up & Purification: Upon completion, the reaction is typically quenched with water. The byproduct of EDC HCl is a water-soluble urea, which can be easily removed by an aqueous wash, simplifying purification.[8] The organic layer is then dried, concentrated, and the crude product is purified, typically by column chromatography.

Safety and Handling

As a laboratory chemical, proper handling is essential.

-

Hazards: The compound is classified as harmful and an irritant. It may cause irritation to the eyes and sensitization by inhalation or skin contact.[1]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[1]

-

Handling: Do not breathe dust.[1] Ensure adequate ventilation. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

Conclusion

Ethyl 1-aminocyclobutanecarboxylate HCl is a strategically important building block whose value is defined by its unique structural and chemical properties. The rigid cyclobutane core provides a platform for creating conformationally constrained molecules, while the hydrochloride salt form ensures stability and ease of handling. A thorough understanding of its reactivity, particularly the need to neutralize the amine for nucleophilic reactions, is fundamental to its successful application in the synthesis of next-generation therapeutics. The protocols and insights provided in this guide serve as a robust foundation for scientists and researchers aiming to leverage this versatile compound in their drug discovery programs.

References

-

1-Amino-cyclobutanecarboxylic acid ethyl ester hydrochloride | CAS 145143-60-8. (n.d.). Cfm-oscar.com. Retrieved December 12, 2025, from [Link]

-

Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. (n.d.). PubChem. Retrieved December 12, 2025, from [Link]

-

Mishra, P., et al. (2008). Synthesis and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen. Lat. Am. J. Pharm., 27(1), 89-94. Retrieved December 12, 2025, from [Link]

-

cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. (n.d.). PubChem. Retrieved December 12, 2025, from [Link]

-

Ethyl Cyclobutanecarboxylate: A Versatile Pharmaceutical Intermediate for Advanced Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved December 12, 2025, from [Link]

-

Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). CIPAC. Retrieved December 12, 2025, from [Link]

-

Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods. Retrieved December 12, 2025, from [Link]

-

What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid? (2016, March 2). Quora. Retrieved December 12, 2025, from [Link]

Sources

- 1. 1-Amino-cyclobutanecarboxylic acid ethyl ester hydrochloride | CAS 145143-60-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride | C7H14ClNO2 | CID 53308469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. scielo.br [scielo.br]

- 5. nbinno.com [nbinno.com]

- 6. cipac.org [cipac.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. lifechempharma.com [lifechempharma.com]

Ethyl 1-aminocyclobutanecarboxylate hydrochloride CAS number 145143-60-8

An In-Depth Technical Guide to Ethyl 1-aminocyclobutanecarboxylate hydrochloride (CAS: 145143-60-8)

Introduction: The Strategic Value of Constrained Amino Acids

In the landscape of modern drug discovery and peptide science, the pursuit of molecules with enhanced stability, refined receptor specificity, and improved pharmacokinetic profiles is paramount. Non-natural amino acids serve as critical building blocks in this endeavor, and among them, cyclic amino acids represent a particularly powerful class. Ethyl 1-aminocyclobutanecarboxylate hydrochloride, a synthetic α-amino acid ester, embodies the strategic advantage of conformational constraint. The integrated cyclobutane ring rigidly restricts the torsional angles available to the molecule's backbone, a feature that chemists can exploit to design peptidomimetics with superior resistance to enzymatic degradation and to lock peptides into bioactive conformations.[1][2] This guide provides a comprehensive overview of its synthesis, properties, and core applications, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical & Structural Properties

Ethyl 1-aminocyclobutanecarboxylate hydrochloride is a white to off-white solid, typically supplied as a crystalline powder. Its hydrochloride salt form enhances stability and solubility in aqueous media for experimental use.

| Property | Value | Source |

| CAS Number | 145143-60-8 | [3][4] |

| Molecular Formula | C₇H₁₄ClNO₂ | [3] |

| Molecular Weight | 179.64 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥97.0% (by NMR) | [3] |

| Storage | 2-8°C, desiccated | [3] |

The molecule's structure is characterized by a central quaternary carbon atom at the 1-position of the cyclobutane ring, bonded to an amine group, a carboxylic acid ethyl ester, and two methylene groups of the ring. This substitution pattern makes it an achiral α-amino acid analog.

Caption: Structure of Ethyl 1-aminocyclobutanecarboxylate hydrochloride.

Synthesis and Chemical Reactivity

The synthesis of cyclobutane amino acids can be approached through various routes, including photochemical [2+2] cycloadditions and transition-metal-catalyzed reactions.[2][5][6] However, a common and practical laboratory-scale synthesis involves the nucleophilic substitution of an activated cyclobutane precursor.

Protocol 2.1: Synthesis from Ethyl 1-bromocyclobutanecarboxylate

This two-step protocol is a reliable method for producing the target compound. The causality is clear: the first step introduces the nitrogen functionality as an azide, a stable and non-basic nitrogen nucleophile. The subsequent reduction converts the azide to the primary amine, which is then isolated as the hydrochloride salt for improved stability.

Step 1: Azide Formation

-

In a round-bottom flask under a nitrogen atmosphere, dissolve sodium azide (NaN₃, 1.2 eq.) in dry dimethyl sulfoxide (DMSO).

-

Add ethyl 1-bromocyclobutanecarboxylate (1.0 eq.) to the solution via syringe.[7]

-

Heat the reaction mixture to approximately 40-50°C and stir for 8-12 hours, monitoring by TLC until the starting material is consumed.[7]

-

Cool the mixture to room temperature. Quench the reaction by pouring it into a separatory funnel containing cold water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude ethyl 1-azidocyclobutanecarboxylate.

Step 2: Reduction and Salt Formation

-

Dissolve the crude azide from Step 1 in ethanol or methanol.

-

Carefully add a catalyst, such as Palladium on carbon (Pd/C, 10 mol%), to the solution.

-

Hydrogenate the mixture using a balloon filled with hydrogen gas (H₂) or a Parr hydrogenator apparatus until the reaction is complete (monitored by TLC or disappearance of the azide peak in IR spectroscopy).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

To the filtrate, add a stoichiometric amount of hydrochloric acid (e.g., 1.25 M HCl in ethanol) to precipitate the hydrochloride salt.

-

Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield Ethyl 1-aminocyclobutanecarboxylate hydrochloride.

Caption: Synthetic workflow for the target compound.

Core Applications in Research & Development

The primary value of this building block lies in its ability to impart conformational rigidity, a property that has been leveraged across multiple therapeutic areas.

Peptidomimetics and Proteolytic Stability

Natural peptides often suffer from poor metabolic stability due to rapid degradation by proteases. Incorporating sterically hindered, non-natural amino acids like the 1-aminocyclobutane moiety can effectively shield the adjacent peptide bonds from enzymatic cleavage.

-

Causality: The cyclobutane ring acts as a bulky, rigid shield. Proteases, which have specifically shaped active sites, cannot easily accommodate this unnatural conformation, thus preventing hydrolysis of the N-terminal or C-terminal peptide bond.

-

Field-Proven Insight: In studies on the immunomodulatory peptide tuftsin (Thr-Lys-Pro-Arg), replacing native amino acids with 1-aminocyclobutanecarboxylic acid derivatives resulted in analogs with significantly higher resistance to degradation in human serum.[1][8][9] These constrained analogs also demonstrated altered and sometimes enhanced biological activity, highlighting how conformational locking can fine-tune receptor interactions.[9]

Scaffolding for Bioactive Small Molecules

Beyond peptides, the 1-aminocyclobutanecarboxylate scaffold is a versatile starting point for constructing novel small-molecule therapeutics. The rigid four-membered ring serves as a unique three-dimensional anchor for orienting pharmacophoric groups.

-

CNS-Active Agents: Derivatives of 1-aminocyclobutanecarboxylic acid have been synthesized and evaluated as antagonists for the N-methyl-D-aspartate (NMDA) receptor, showing potential for developing new anticonvulsant drugs.[10]

-

Antifungal Agents: In the agrochemical field, the scaffold has been used to develop novel succinate dehydrogenase inhibitors (SDHIs).[11] These compounds exhibit potent antifungal activity by disrupting the fungal respiratory chain, demonstrating the broad utility of this chemical motif.[11]

Experimental Protocol: Peptide Synthesis

Incorporating Ethyl 1-aminocyclobutanecarboxylate hydrochloride into a growing peptide chain follows standard peptide coupling procedures. The key is the activation of a C-terminally protected amino acid (or peptide) and its subsequent reaction with the free amine of our title compound.

Protocol 4.1: Standard Solution-Phase Peptide Coupling

This protocol describes a typical coupling reaction using EDC (a water-soluble carbodiimide) and HOBt (an additive that minimizes racemization).[12]

-

In a suitable flask, dissolve the N-protected amino acid (e.g., Boc-Ala-OH, 1.0 eq.) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add 1-Hydroxybenzotriazole (HOBt, 1.1 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl, 1.1 eq.). Stir the mixture at 0°C for 15-20 minutes. This pre-activation step forms the more stable and less racemization-prone OBt ester intermediate.

-

In a separate flask, dissolve Ethyl 1-aminocyclobutanecarboxylate hydrochloride (1.2 eq.) in the same solvent. Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA, 2.5 eq.), to neutralize the hydrochloride salt and liberate the free amine.

-

Add the solution containing the free amine (from step 3) to the activated ester solution (from step 2) at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, perform an aqueous work-up: dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting dipeptide by flash column chromatography.

Caption: Logic flow for peptide bond formation.

Analytical Characterization

Confirming the identity and purity of Ethyl 1-aminocyclobutanecarboxylate hydrochloride is essential. The following spectroscopic signatures are expected.

| Technique | Expected Signature |

| ¹H NMR | Ethyl Group: A triplet (~1.2-1.3 ppm, 3H) and a quartet (~4.1-4.2 ppm, 2H). Cyclobutane Protons: Complex multiplets in the aliphatic region (~1.8-2.5 ppm, 6H). Amine Protons: A broad singlet (variable, ~8-9 ppm for NH₃⁺), which exchanges with D₂O. |

| ¹³C NMR | Ethyl Group: Signals at ~14 ppm (CH₃) and ~62 ppm (OCH₂). Cyclobutane Carbons: Signals at ~30-35 ppm (ring CH₂) and a quaternary carbon signal at ~55-60 ppm (C-NH₃⁺). Carbonyl Carbon: Signal at ~170-175 ppm. |

| FT-IR | N-H Stretch: Broad absorption from ~2500-3200 cm⁻¹ (characteristic of amine salt). C=O Stretch: Strong absorption around 1730-1750 cm⁻¹ (ester carbonyl). C-N Stretch: Absorption around 1100-1200 cm⁻¹. |

| Mass Spec (ESI+) | The primary ion observed will be the molecular ion of the free base [M+H]⁺ at m/z corresponding to the formula C₇H₁₄NO₂⁺. |

Conclusion

Ethyl 1-aminocyclobutanecarboxylate hydrochloride is more than a mere chemical reagent; it is a strategic design element for the modern medicinal chemist. Its inherent conformational rigidity provides a reliable method for enhancing the proteolytic stability of peptides and serves as a unique three-dimensional scaffold for small-molecule drug discovery. By understanding its synthesis, reactivity, and analytical profile as detailed in this guide, researchers can confidently and effectively deploy this versatile building block to engineer the next generation of therapeutics.

References

-

Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4833–43. [Link][1][8][9]

-

Gaoni, Y., Chapman, A. G., Parvez, N., Pook, P. C.-K., Jane, D. E., & Watkins, J. C. (1994). Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives. Journal of Medicinal Chemistry, 37(25), 4288–96. [Link]

-

Gershonov, E., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of β‐amino acid cyclobutane derivatives via the iron‐catalyzed [2 + 2] cycloaddition of enimides with alkylidene malonates. [Link]

-

Frongia, A., et al. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]

-

Lipp, A., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(4), 336–342. [Link][2][6]

-

PubMed. (1996). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry. [Link]

-

PubChem. (n.d.). Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. [Link]

-

Hughes, P., & Clardy, J. (1989). Total synthesis of cyclobutane amino acids from Atelia herbert smithii. The Journal of Organic Chemistry. [Link]

-

Zhang, L., et al. (2023). Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

-

ACS Publications. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. [Link]

- Source for physicochemical properties.

-

PubChemLite. (n.d.). Ethyl 1-aminocyclopropanecarboxylate hydrochloride (C6H11NO2). [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

-

Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. [Link]

-

PubMed Central. (n.d.). Practical N-to-C peptide synthesis with minimal protecting groups. [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khan-Shkir/1d8213797669d05634e38c5b0852e92c286d5257]([Link]

-

PubMed. (2019). Traditional materials from new sources - conflicts in analytical methods for calcium carbonate. [Link]

-

YouTube. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Binding Assay Reagent Alcian Yellow Sulfobromophthalein Disodium Salt Hydrate Alcian Blue 8GX ADA Tetrazolium Blue Chloride Phenolphthalein Monophosphate Bis(cyclohexylammonium)Salt Maleimide Aminomethane sulfonicAcid Tri(4-morpholino)phosphine Oxide Phenolphthalein Disulfate Tripotassium Salt Thymolphthalein Monophosphate Magnesium Salt Thymolphthalein Monophosphate Disodium Salt 1-Naphtholphthalein Monophosphate Disodium Salt 1-Naphtholphthalein Monophosphate Magnesium Salt 2,4-Dichlorobenzenediazonium Tetrafluoroborate 2,4-Dichlorobenzenediazonium 1,5-Naphthalenedisulfonate Hydrate 3-(N-Tosyl-L-Alaninyloxy)Indole Fluorescent probes [advbiopharm.com]

- 4. Tert-butyl trans-4-aminocyclohexane-1-carboxylate hydrochloride | 118786-13-3 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Page loading... [wap.guidechem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bachem.com [bachem.com]

An In-Depth Technical Guide to Ethyl 1-aminocyclobutanecarboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of Constrained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, constrained aliphatic rings have emerged as powerful tools for medicinal chemists. The rigid framework of these structures reduces the conformational flexibility of a molecule, which can lead to enhanced binding affinity and selectivity for its biological target. Furthermore, the introduction of such compact and three-dimensional motifs can improve physicochemical properties, including metabolic stability and oral bioavailability. It is within this context that Ethyl 1-aminocyclobutanecarboxylate hydrochloride, a seemingly simple yet potent building block, has garnered significant attention. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and application in the development of next-generation therapeutics.

Physicochemical Properties: A Quantitative Overview

Ethyl 1-aminocyclobutanecarboxylate hydrochloride is a white to off-white crystalline solid. Its hydrochloride salt form enhances its stability and solubility in aqueous and various organic solvents, making it a versatile reagent in a range of synthetic transformations.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂ | |

| Molecular Weight | 179.64 g/mol | |

| CAS Number | 145143-60-8 | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Solubility | Soluble in water and various organic solvents | [1]() |

Synthesis and Purification: A Validated Protocol

The synthesis of Ethyl 1-aminocyclobutanecarboxylate hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol is a validated and reproducible method for its preparation.

Synthetic Scheme

Caption: Synthetic pathway for Ethyl 1-aminocyclobutanecarboxylate hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Azidation of 1-Bromocyclobutane Carboxylic Acid Ethyl Ester

-

In a dry, nitrogen-purged round-bottom flask, dissolve sodium azide in dry dimethyl sulfoxide (DMSO) at room temperature.

-

To this solution, add 1-bromocyclobutane carboxylic acid ethyl ester via syringe.

-

Heat the reaction mixture to 40°C and stir for approximately 7 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl ether.

-

Extract the aqueous layer with ethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 1-azidocyclobutane carboxylate as a clear oil.

Step 2: Reduction of the Azide and Salt Formation

-

Dissolve the ethyl 1-azidocyclobutane carboxylate from the previous step in methanol under a nitrogen atmosphere.

-

Carefully add 10% palladium on carbon to the solution.

-

Purge the reaction vessel with hydrogen gas.

-

Stir the reaction mixture vigorously for 3 hours, or until the reaction is complete as monitored by liquid chromatography-mass spectrometry (LC-MS).

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst and wash the celite pad with methanol.

-

To the combined filtrate, add a 2.0 M solution of hydrochloric acid in ether until the solution is acidic.

Analytical Characterization: Ensuring Purity and Identity

The identity and purity of the synthesized Ethyl 1-aminocyclobutanecarboxylate hydrochloride must be confirmed through a battery of analytical techniques.

Spectroscopic Analysis Workflow

Caption: General scheme for the incorporation of the building block into a drug candidate.

Chemical Reactivity, Stability, and Handling

Reactivity Profile

The chemical reactivity of Ethyl 1-aminocyclobutanecarboxylate hydrochloride is dictated by its two primary functional groups: the secondary amine (as a hydrochloride salt) and the ethyl ester.

-

Amine Reactivity: The amine can be deprotected from its hydrochloride salt by treatment with a base to liberate the free amine. This free amine is a potent nucleophile and can participate in a variety of reactions, including amide bond formation, alkylation, and reductive amination.

-

Ester Reactivity: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

Stability and Storage

As a hydrochloride salt, the compound is relatively stable under normal laboratory conditions. However, it is important to consider the following:

-

Hydrolytic Stability: Prolonged exposure to moisture, especially at elevated temperatures or extreme pH, can lead to hydrolysis of the ester group.([2][Link])

-

Thermal Stability: While generally stable at room temperature, decomposition may occur at elevated temperatures. It is recommended to store the compound in a cool, dry, and well-ventilated area.

Safety and Handling

Ethyl 1-aminocyclobutanecarboxylate hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion and Future Perspectives

Ethyl 1-aminocyclobutanecarboxylate hydrochloride is a valuable and versatile building block in the arsenal of medicinal chemists. Its rigid cyclobutane framework offers a unique tool for introducing conformational constraint, which can lead to the development of more potent, selective, and metabolically stable drug candidates. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic application of such constrained scaffolds is poised to play an increasingly important role in the future of drug discovery. Further exploration of its incorporation into diverse molecular architectures will undoubtedly unlock new avenues for therapeutic intervention.

References

-

PubChem. cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. National Center for Biotechnology Information. [Link]

- Google Patents. Novel cyclobutane Derivatives, processes for their preparation and pharmaceutical compositions comprising them.

-

Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(5), 976-980. [Link]

-

Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. PubMed, 8784379. [Link]

-

Gahagan, M., & Johnson, M. (2018). Improving ester hydrolytic stability using triblock polyalkylene glycols. Industrial Lubrication and Tribology, 70(3), 466-472. [Link]

Sources

Spectroscopic Characterization of Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride: A Technical Guide

Introduction

Ethyl 1-aminocyclobutanecarboxylate hydrochloride is a pivotal, yet under-documented, non-proteinogenic amino acid ester derivative. Its rigid, puckered cyclobutane scaffold offers a unique three-dimensional profile that is of increasing interest in medicinal chemistry and drug discovery.[1] The cyclobutane motif can impart favorable pharmacokinetic properties and serve as a bioisosteric replacement for other cyclic systems. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective application in the design of novel therapeutics.

Molecular Structure and Key Features

The structure of Ethyl 1-aminocyclobutanecarboxylate hydrochloride comprises a central four-membered cyclobutane ring, a quaternary carbon atom bonded to an amino group (protonated as an ammonium chloride salt), an ethyl ester moiety, and six methylene protons on the cyclobutane ring.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of Ethyl 1-aminocyclobutanecarboxylate hydrochloride in a suitable solvent like DMSO-d₆ would exhibit distinct signals corresponding to the ethyl group and the cyclobutane ring protons.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | Broad Singlet | 3H | -NH₃⁺ |

| ~4.20 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~2.4 - 2.6 | Multiplet | 4H | Cyclobutane -CH₂- (α to C-NH₃⁺) |

| ~1.9 - 2.1 | Multiplet | 2H | Cyclobutane -CH₂- (β to C-NH₃⁺) |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

Interpretation and Rationale:

-

Ammonium Protons (-NH₃⁺): The three protons of the ammonium group are expected to appear as a broad singlet in the downfield region of the spectrum (δ 8.5 - 9.5 ppm). The broadness of the signal is due to rapid proton exchange with the solvent and quadrupolar relaxation of the nitrogen atom.

-

Ethyl Ester Group: The ethyl group will present as a classic quartet-triplet pattern. The methylene protons (-O-CH₂ -CH₃) adjacent to the electron-withdrawing oxygen atom are deshielded and appear as a quartet around δ 4.20 ppm due to coupling with the neighboring methyl protons. The methyl protons (-O-CH₂-CH₃ ) will resonate as a triplet at approximately δ 1.25 ppm.

-

Cyclobutane Ring Protons: The six methylene protons of the cyclobutane ring are diastereotopic and will exhibit complex splitting patterns. The four protons on the carbons alpha to the quaternary center are expected to be deshielded and appear as a multiplet in the range of δ 2.4 - 2.6 ppm. The two protons on the beta carbon will be more shielded and resonate as a multiplet around δ 1.9 - 2.1 ppm. The puckered conformation of the cyclobutane ring leads to different magnetic environments for the axial and equatorial protons, contributing to the complexity of these signals.

Experimental Workflow: Acquiring a High-Resolution ¹H NMR Spectrum

Caption: Workflow for ¹H NMR data acquisition.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of Ethyl 1-aminocyclobutanecarboxylate hydrochloride would show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C =O (Ester carbonyl) |

| ~62 | -O-CH₂ -CH₃ |

| ~58 | C -NH₃⁺ (Quaternary) |

| ~32 | Cyclobutane -CH₂ - (α to C-NH₃⁺) |

| ~15 | Cyclobutane -CH₂ - (β to C-NH₃⁺) |

| ~14 | -O-CH₂-CH₃ |

Interpretation and Rationale:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and is expected to appear at approximately δ 172 ppm.

-

Quaternary Carbon: The quaternary carbon of the cyclobutane ring, bonded to the ammonium and ester groups, will be significantly deshielded and is predicted to resonate around δ 58 ppm.

-

Ethyl Ester Carbons: The methylene carbon of the ethyl group (-O-CH₂ -CH₃) will be found at about δ 62 ppm, while the methyl carbon (-O-CH₂-CH₃ ) will be in the upfield region, around δ 14 ppm.

-

Cyclobutane Carbons: The two sets of methylene carbons in the cyclobutane ring will be distinguishable. The carbons alpha to the quaternary center are expected at approximately δ 32 ppm, and the beta carbon at a more shielded value of around δ 15 ppm.

Logical Relationship of Carbon Environments

Caption: Connectivity and predicted ¹³C chemical shifts.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum provides a characteristic fingerprint of the functional groups present.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 2800 | Strong, Broad | N-H stretch of -NH₃⁺ |

| ~2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1600 - 1480 | Medium, Broad | N-H bend (asymmetric and symmetric) of -NH₃⁺ |

| ~1240 | Strong | C-O stretch (ester) |

Interpretation and Rationale:

-

Ammonium Group: A very broad and strong absorption band is expected in the region of 3100-2800 cm⁻¹ due to the N-H stretching vibrations of the ammonium group. The broadness is a result of hydrogen bonding. The N-H bending vibrations will appear as a broad, medium-intensity band between 1600 and 1480 cm⁻¹.

-

Aliphatic C-H Stretch: The C-H stretching vibrations of the ethyl and cyclobutane groups will be observed as medium-intensity bands in the 2950-2850 cm⁻¹ region.

-

Ester Group: The most characteristic absorption for the ester functional group is the strong C=O stretching band, which is expected to appear around 1740 cm⁻¹. A strong C-O stretching band will also be present at approximately 1240 cm⁻¹.

Experimental Protocol: Synthesis of Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride

The following is a representative procedure for the synthesis of Ethyl 1-aminocyclobutanecarboxylate hydrochloride, adapted from the literature.[2]

Step 1: Azide Formation

-

Dissolve sodium azide in dry DMSO under a nitrogen atmosphere at room temperature.

-

Add 1-bromocyclobutanecarboxylic acid ethyl ester dropwise.

-

Heat the mixture to facilitate the reaction, then cool and stir overnight.

-

Work up the reaction by pouring it into water and extracting with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 1-azidocyclobutanecarboxylate.

Step 2: Reduction and Salt Formation

-

Dissolve the ethyl 1-azidocyclobutanecarboxylate in methanol under a nitrogen atmosphere.

-

Add palladium on carbon (10% w/w) as a catalyst.

-

Introduce hydrogen gas to the reaction mixture.

-

Monitor the reaction for completion.

-

Filter the reaction mixture through celite to remove the catalyst.

-

Add a solution of HCl in a suitable solvent (e.g., 2.0 M HCl in ether) to the filtrate to precipitate the hydrochloride salt.

-

Isolate the solid product, which is Ethyl 1-aminocyclobutanecarboxylate hydrochloride.

Conclusion

The spectroscopic characterization of Ethyl 1-aminocyclobutanecarboxylate hydrochloride is crucial for its application in research and development. This guide provides a detailed, albeit predictive, analysis of its expected ¹H NMR, ¹³C NMR, and IR spectra. The unique structural features of the cyclobutane ring and the presence of the amino and ethyl ester functionalities give rise to a distinct spectroscopic fingerprint. As this compound gains prominence in the field of medicinal chemistry, the availability of robust and well-characterized spectroscopic data will be indispensable for its successful utilization in the synthesis of novel and impactful molecules.

References

-

Chem-Impex. 1-Amino-cyclobutane carboxylic acid hydrochloride. [Link]

-

PubChem. 1-Aminocyclobutanecarboxylic acid. [Link]

Sources

The Strategic Incorporation of Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride in Modern Drug Discovery: A Technical Guide

Abstract

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is perpetual. Ethyl 1-aminocyclobutanecarboxylate hydrochloride has emerged as a pivotal building block, offering a unique conformational rigidity that is increasingly exploited in the design of sophisticated therapeutics. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this constrained amino acid analogue. We will delve into its role in shaping peptide secondary structures and its utility in the development of potent agents targeting the central nervous system and cancerous pathologies. Detailed experimental protocols and mechanistic insights are provided to empower researchers and drug development professionals in harnessing the full potential of this versatile scaffold.

Introduction: The Rationale for Conformational Constraint in Drug Design

The three-dimensional conformation of a drug molecule is intrinsically linked to its biological activity. The ability of a molecule to adopt a specific, bioactive conformation upon binding to its target is a cornerstone of rational drug design. Flexible molecules often pay an entropic penalty upon binding, which can decrease affinity. By introducing conformational constraints, such as the cyclobutane ring in Ethyl 1-aminocyclobutanecarboxylate, we can pre-organize the molecule into a conformation that is more favorable for target engagement.

The cyclobutane moiety, with its puckered structure and longer C-C bond lengths compared to acyclic systems, offers a unique geometric profile.[1] Its incorporation into small molecules can lead to:

-

Enhanced Metabolic Stability: The rigid scaffold can shield susceptible bonds from enzymatic degradation.[2]

-

Improved Receptor Selectivity: A constrained conformation can favor binding to a specific receptor subtype, reducing off-target effects.

-

Increased Potency: By minimizing the entropic cost of binding, conformational constraint can lead to higher binding affinities.

-

Novel Intellectual Property: The use of unique scaffolds like aminocyclobutane derivatives can open new avenues for patentable chemical matter.

This guide will focus on Ethyl 1-aminocyclobutanecarboxylate hydrochloride as a prime exemplar of this design strategy, showcasing its synthesis and diverse applications in medicinal chemistry.

Synthesis and Characterization

The synthesis of Ethyl 1-aminocyclobutanecarboxylate hydrochloride is a multi-step process that is achievable in a standard laboratory setting. A common and effective route begins with the commercially available 1-bromocyclobutane carboxylic acid ethyl ester.

Synthetic Protocol

Step 1: Azide Formation

-

In a round-bottom flask under a nitrogen atmosphere, dissolve sodium azide (NaN₃) in dry dimethyl sulfoxide (DMSO).

-

To this solution, add 1-bromocyclobutane carboxylic acid ethyl ester dropwise via syringe.

-

Heat the reaction mixture to approximately 40°C for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl ether.

-

Extract the aqueous layer with ethyl ether.

-